molecular formula C15H23N3O3 B7678812 5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide

Cat. No.: B7678812
M. Wt: 293.36 g/mol
InChI Key: XSWBAWMMAWAELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide, also known as CBM-AMF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme Factor XIa, which is involved in the blood clotting process. In

Mechanism of Action

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide exerts its anticoagulant effect by inhibiting Factor XIa, which is involved in the amplification of the coagulation cascade. Factor XIa activates Factor IX, which in turn activates Factor X, leading to the formation of thrombin and the subsequent formation of a fibrin clot. By inhibiting Factor XIa, this compound can reduce thrombus formation without affecting the primary hemostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on Factor XIa. It has been shown to be effective in preventing thrombus formation without affecting the primary hemostasis. This compound has also been shown to be well-tolerated in animal models, with no adverse effects on bleeding time or other physiological parameters.

Advantages and Limitations for Lab Experiments

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of Factor XIa, making it a valuable tool for studying the coagulation cascade. It has also been shown to be effective in preventing thrombosis in animal models, making it a promising candidate for further development. However, this compound has some limitations as a research tool. It is a synthetic compound, which may limit its availability and increase the cost of research. Additionally, its mechanism of action may not be fully understood, which may limit its use in certain experiments.

Future Directions

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide has several potential future directions. It may be further developed as a therapeutic agent for the treatment of thrombosis and related disorders. It may also be used as a research tool to study the coagulation cascade and related pathways. Additionally, this compound may be modified to improve its potency, selectivity, and pharmacokinetic properties. Finally, this compound may be used in combination with other anticoagulant agents to achieve a synergistic effect.

Synthesis Methods

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide can be synthesized through a multi-step process involving a series of chemical reactions. The first step involves the preparation of the starting material, which is furan-2-carboxylic acid. This is followed by the protection of the carboxylic acid group using a suitable protecting group. The next step involves the conversion of the protected furan-2-carboxylic acid to the corresponding amide using a suitable amine. Finally, the cyclobutylmethyl and propan-2-yl groups are introduced using a series of chemical reactions. The final product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide has been extensively studied for its potential application in the treatment of thrombosis and related disorders. It has been shown to be a potent inhibitor of Factor XIa, which plays a critical role in the coagulation cascade. Inhibition of Factor XIa can lead to a reduction in thrombus formation without affecting the primary hemostasis. This compound has also been shown to be effective in preventing thrombosis in animal models, making it a promising candidate for further development.

Properties

IUPAC Name

5-[[[cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(2)18(9-11-4-3-5-11)15(20)17-8-12-6-7-13(21-12)14(16)19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWBAWMMAWAELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCC1)C(=O)NCC2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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